tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is an organic compound with the molecular formula C9H19NO3S2. It is a carbamate derivative that contains a disulfide bond, making it an interesting compound for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate typically involves the reaction of 2-hydroxyethyl disulfide with cysteamine hydrochloride in the presence of triethylamine and anhydrous methanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential in modifying proteins through disulfide exchange reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-((2-hydroxyethyl)disulfaneyl)ethoxy)carbamate
- tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate is unique due to its specific disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring reversible disulfide bond formation and cleavage .
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJWRCFOXBKTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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